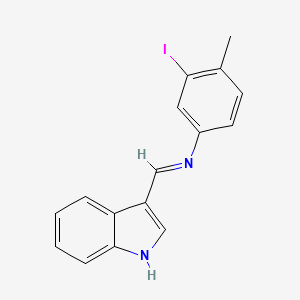
N-(2,2,2-Trichloro-1-(((3-nitroanilino)carbothioyl)amino)ethyl)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((3-nitroanilino)carbothioyl)amino)ethyl)hexadecanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-nitroaniline with a trichloroethyl isocyanate derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with hexadecanoyl chloride in the presence of a base such as triethylamine to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(((3-nitroanilino)carbothioyl)amino)ethyl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trichloroethyl group can be reduced to a simpler ethyl group.
Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the trichloroethyl group could yield a variety of substituted derivatives .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: May be used in the development of specialized materials and coatings.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(((3-nitroanilino)carbothioyl)amino)ethyl)hexadecanamide involves its interaction with specific molecular targets. The nitroanilino group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s binding affinity to certain molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)acrylamide
- N-(2,2,2-Trichloro-1-(((4-fluoroanilino)carbothioyl)amino)ethyl)decanamide
- N-(2,2,2-Trichloro-1-(((3-nitroanilino)carbothioyl)amino)ethyl)nonanamide
Uniqueness
The presence of the hexadecanamide group, in particular, may enhance its solubility and stability compared to similar compounds .
Properties
CAS No. |
303059-13-4 |
|---|---|
Molecular Formula |
C25H39Cl3N4O3S |
Molecular Weight |
582.0 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C25H39Cl3N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(33)30-23(25(26,27)28)31-24(36)29-20-16-15-17-21(19-20)32(34)35/h15-17,19,23H,2-14,18H2,1H3,(H,30,33)(H2,29,31,36) |
InChI Key |
YYVFJONRZYFKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B11988091.png)


![4-[(E)-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B11988109.png)
![3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11988123.png)

![6-Amino-1-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11988132.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11988139.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11988141.png)



